

The Interaction of BigLEN with the GPR171 Receptor: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between the neuropeptide BigLEN and its cognate G protein-coupled receptor, GPR171. The content herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the core biological processes.

Introduction

The G protein-coupled receptor 171 (GPR171) was identified as the endogenous receptor for the neuropeptide BigLEN, a product of the proSAAS gene.[1][2][3][4][5][6][7][8][9] This ligand-receptor system is predominantly expressed in the hypothalamus and is implicated in the regulation of feeding, metabolism, and anxiety-like behaviors.[1][2][5][7][8][9][10][11] The signaling cascade initiated by the binding of BigLEN to GPR171 is mediated through a Gai/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5][8] This guide will delve into the quantitative aspects of this interaction, the methodologies used to elucidate these findings, and the signaling pathways involved. The amino acid sequence for mouse BigLEN is LENSSPQAPARRLLPP.[1][4][5][6][8] While this guide focuses on the rat ortholog, studies frequently utilize the mouse peptide in rat-derived preparations, suggesting a high degree of sequence homology and functional conservation.



Quantitative Data Summary

The following tables summarize the key quantitative data reported for the interaction of BigLEN and its derivatives with the GPR171 receptor. These data are crucial for understanding the affinity and functional potency of this ligand-receptor system.

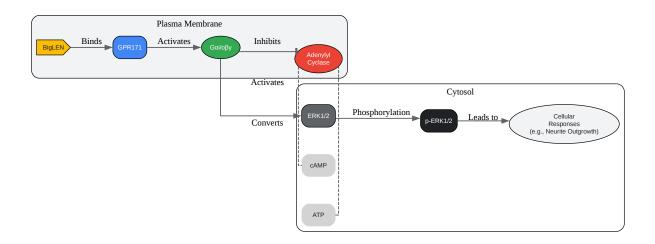
Ligand	Receptor Source	Assay Type	Parameter	Value	Reference
[125I]Tyr- BigLEN	Rat Hypothalamic Membranes	Radioligand Binding	Kd	~0.5 nM	[1]
L2P2 (C- terminal 4 amino acids)	Rat Hypothalamic Membranes	Radioligand Displacement	EC50	76 nM	[1]
BigLEN(rat)	Not Specified	Functional Assay	EC50	1.6 nM	[12]

Table 1: Binding Affinity and Potency of BigLEN and related peptides at the GPR171 Receptor.

Signaling Pathways

The activation of GPR171 by BigLEN initiates a signaling cascade characteristic of Gαi/o-coupled receptors. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Further studies have indicated that this pathway also involves the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The following diagrams illustrate the key signaling events.





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Caption: GPR171 Signaling Pathway upon BigLEN binding.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the BigLEN-GPR171 interaction.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a radiolabeled ligand to its receptor.

Materials:

• [125I]Tyr-BigLEN (radioligand)



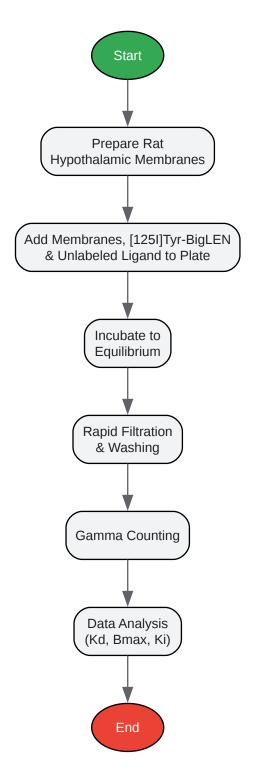
- Unlabeled BigLEN
- Rat hypothalamic membranes
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters (e.g., Whatman GF/C)
- Scintillation vials and cocktail
- Gamma counter

Procedure:

- Prepare rat hypothalamic membranes by homogenization and centrifugation.
- In a 96-well plate, add a constant amount of membrane preparation to each well.
- For saturation binding, add increasing concentrations of [125I]Tyr-BigLEN.
- For competition binding, add a fixed concentration of [125I]Tyr-BigLEN and increasing concentrations of unlabeled BigLEN.
- To determine non-specific binding, add a high concentration of unlabeled BigLEN to a set of wells.
- Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.



 Analyze the data using non-linear regression to determine Kd and Bmax (for saturation) or Ki (for competition).



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Caption: Experimental workflow for a radioligand binding assay.



[35S]GTPyS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation by an agonist.

Materials:

- [35S]GTPyS (radioligand)
- Unlabeled GTPyS
- BigLEN
- Rat hypothalamic membranes
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
- GDP
- Glass fiber filters
- Scintillation counter

Procedure:

- Pre-incubate rat hypothalamic membranes with GDP on ice.
- In a 96-well plate, add the membrane preparation.
- Add increasing concentrations of BigLEN.
- Initiate the reaction by adding [35S]GTPyS.
- To determine non-specific binding, add a high concentration of unlabeled GTPyS.
- Incubate the plate at 30°C for 60 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters.



- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Analyze the data to determine the EC50 and Emax for G protein activation.

cAMP Inhibition Assay

This assay quantifies the ability of a $G\alpha i/o$ -coupled receptor agonist to inhibit adenylyl cyclase activity.

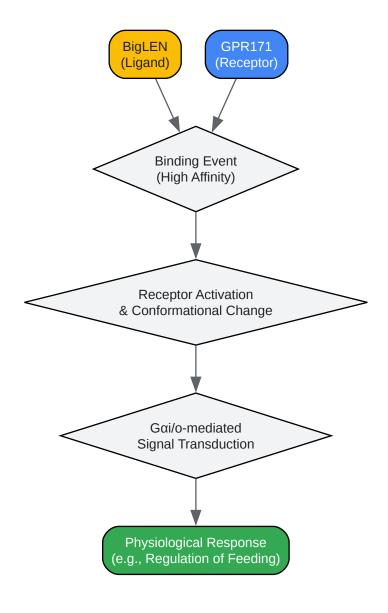
Materials:

- Cells expressing GPR171 (e.g., Neuro2A cells)
- BigLEN
- Forskolin (an adenylyl cyclase activator)
- cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)
- Cell culture medium and reagents

Procedure:

- Plate GPR171-expressing cells in a 96-well plate and culture overnight.
- Pre-treat the cells with increasing concentrations of BigLEN for a short period.
- Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
- Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
- Analyze the data to determine the IC50 of BigLEN for the inhibition of forskolin-stimulated cAMP accumulation.





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Caption: Logical flow of the BigLEN-GPR171 interaction.

Conclusion

The interaction between BigLEN and GPR171 represents a significant signaling system in the central nervous system, with important implications for the regulation of energy homeostasis and related physiological processes. The data and protocols presented in this guide provide a solid foundation for further research into this pathway and for the development of novel therapeutics targeting GPR171. The high-affinity interaction and the clear downstream signaling effects make the BigLEN-GPR171 system an attractive target for pharmacological intervention in metabolic and neurological disorders.



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